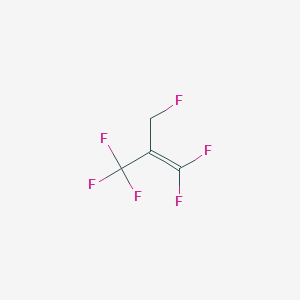

1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene

Description

Properties

Molecular Formula |

C4H2F6 |

|---|---|

Molecular Weight |

164.05 g/mol |

IUPAC Name |

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene |

InChI |

InChI=1S/C4H2F6/c5-1-2(3(6)7)4(8,9)10/h1H2 |

InChI Key |

ZOGUJMXLOXUYAP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=C(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene can be synthesized through the reaction of 1,1,3,3,3-pentachloropropene with hydrogen fluoride (HF). The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Hydrogen Fluoride (HF): Used in the initial synthesis of the compound.

Catalysts: Various catalysts can be employed to facilitate substitution and addition reactions.

Major Products Formed

The major products formed from the reactions of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated derivatives, while addition reactions can produce more complex fluorinated compounds .

Scientific Research Applications

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of fluorinated polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, such as enzymes and proteins. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name : 1,1,3,3,3-Pentafluoro-2-(fluoromethyl)prop-1-ene

- CAS Registry Number : 382-10-5

- Molecular Formula : C₄H₂F₆

- Molecular Weight : 164.05 g/mol

- Synonyms: Hexafluoroisobutene, 1-Propene,1,1,3,3,3-pentafluoro-2-(fluoromethyl)-

Applications : Primarily used in research and development for synthesizing fluorinated compounds. It is classified as a hazardous substance restricted to supervised laboratory use .

Comparison with Structurally Similar Compounds

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene (PFIB)

- CAS : 382-21-8

- Molecular Formula : C₄F₈

- Molecular Weight : 200.03 g/mol

- Key Differences :

- Substituent : Contains a trifluoromethyl (-CF₃) group at position 2, compared to the fluoromethyl (-CH₂F) group in the target compound.

- Toxicity : PFIB exhibits extreme acute inhalative toxicity (LC₅₀ in rats: 500–800 ppm/4H), comparable to hydrogen cyanide. It causes pulmonary edema, renal damage, and central nervous system effects .

- Regulatory Status : Listed as a toxic chemical under international control regimes (e.g., EU Annex I, U.S. EAR Supplement, Serbian Dual-Use List) due to its military relevance .

- Industrial Role : Generated as a byproduct during tetrafluoroethylene (TFE) and hexafluoropropene (HFP) production .

1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene (Sevoflurane Impurity)

- CAS : 58109-34-5

- Molecular Formula : C₄H₂F₆O

- Molecular Weight : 180.05 g/mol

- Key Differences: Functional Group: Fluoromethoxy (-OCH₂F) substituent instead of fluoromethyl. Application: Identified as an impurity in the anesthetic drug Sevoflurane. No acute toxicity data available, but regulated under pharmaceutical quality control standards .

Comparative Data Table

Key Research Findings

- Structural Impact on Toxicity : The trifluoromethyl group in PFIB significantly enhances its toxicity compared to the fluoromethyl variant. PFIB’s electrophilic nature and stability contribute to its lethal pulmonary effects .

- Synthetic Challenges : Fluoromethyl-substituted propene derivatives (e.g., 382-10-5) are less thermodynamically stable than PFIB, limiting their industrial scalability .

Biological Activity

1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene, also known as a degradation product of sevoflurane (FDVE), is a fluorinated organic compound with significant biological activity. This compound has been studied primarily for its nephrotoxic effects in animal models, particularly in rats. The following sections provide a detailed examination of its biological activity, mechanisms of toxicity, and relevant research findings.

- Chemical Formula: C4H2F6O

- Molecular Weight: 200.0300 g/mol

- CAS Registry Number: 382-21-8

- IUPAC Name: this compound

Nephrotoxicity

The primary concern regarding this compound is its nephrotoxic potential. Studies have demonstrated that this compound can induce cytotoxic effects on renal cells leading to cellular damage and dysfunction.

Mechanisms of Toxicity

Research indicates that the nephrotoxicity associated with this compound may arise from the following mechanisms:

- Bioactivation: The compound undergoes metabolic activation within the kidneys to form reactive intermediates that can bind to cellular macromolecules and cause damage.

- Gene Expression Changes: In a study involving Fischer 344 rats administered with FDVE, significant changes in gene expression were observed. Upregulation of genes involved in apoptosis and oxidative stress was noted within 24 hours post-exposure .

Study on Gene Expression

A study focused on the gene expression profiles in rat kidneys exposed to FDVE revealed:

- 283 genes upregulated and 234 downregulated after exposure.

- Key upregulated genes included those related to kidney injury (e.g., kidney injury molecule-1) and inflammatory responses .

Metabolism Studies

Further investigations into the metabolism of FDVE showed that it undergoes conjugation with glutathione, a critical detoxifying agent in the body. This process leads to the formation of various metabolites that are subsequently excreted.

Summary of Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.